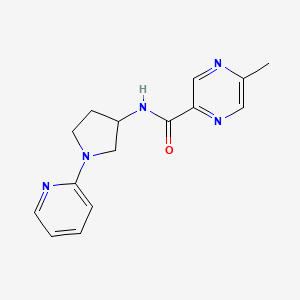

5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

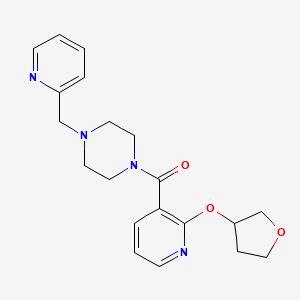

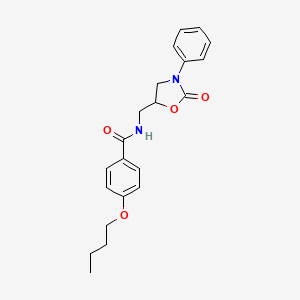

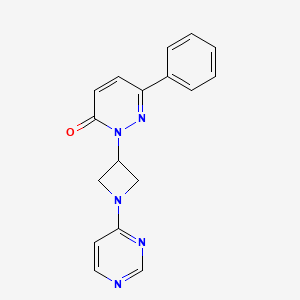

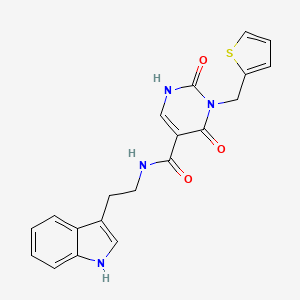

The compound “5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring in this compound is a five-membered ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The exact molecular structure of this specific compound is not available in the retrieved data.Scientific Research Applications

Heterocyclic Compounds and Their Applications

Nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, and pyrrolidines, serve as foundational structures in various pharmaceuticals and agrochemicals due to their significant biological activities. These compounds are instrumental in producing a wide range of products, from simple herbicides and insecticides to complex pharmaceutical ingredients. For example, pyrazines find use in creating flavors, fragrances, and pharmaceutical intermediates, with specific derivatives being key components in anti-tuberculosis drugs like pyrazinamide. Additionally, the role of pyrrole is highlighted in the development of polypyrrole, an electroconductive polymer, emphasizing its importance beyond pharmaceutical applications and showcasing the diverse utility of these heterocycles in scientific research and industry applications (Higasio & Shoji, 2001).

Novel Syntheses and Antiviral Activities

Research into novel benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiviral activities, particularly against avian influenza. This signifies the potential for developing new therapeutic agents based on such heterocyclic frameworks, showcasing their utility in addressing global health challenges like influenza outbreaks. The synthesis of these compounds involves innovative routes, highlighting the adaptability and versatility of heterocyclic compounds in medicinal chemistry (Hebishy, Salama, & Elgemeie, 2020).

Metal-Organic Frameworks (MOFs)

Heterocyclic compounds also play a pivotal role in the development of metal-organic frameworks (MOFs), advanced materials with applications in catalysis, gas storage, and separation technologies. The crystal structure of a hydrated copper acetate complex with N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide showcases its utility in constructing MOFs, providing insights into the structural aspects of these materials and their potential applications in various scientific and industrial fields (Cati & Stoeckli-Evans, 2014).

Antimicrobial and Antifungal Applications

The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents. Furthermore, the exploration of such heterocyclic compounds extends to their antimicrobial and antifungal properties, demonstrating the broad spectrum of biological activities associated with these molecules and their relevance in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown significant activity against various diseases, indicating that this compound may also have significant biological effects .

Properties

IUPAC Name |

5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-11-8-18-13(9-17-11)15(21)19-12-5-7-20(10-12)14-4-2-3-6-16-14/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZDZKKJXGZMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2601273.png)

![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)